2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine

Description

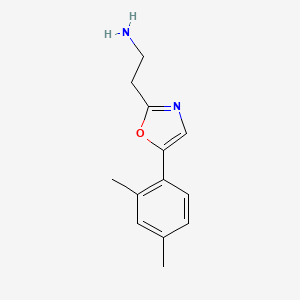

2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a heterocyclic amine featuring an oxazole core substituted with a 2,4-dimethylphenyl group at the 5-position and an ethanamine (-CH₂CH₂NH₂) chain at the 2-position. The ethanamine moiety may facilitate solubility in polar solvents and participation in hydrogen bonding, critical for biological interactions .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-[5-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]ethanamine |

InChI |

InChI=1S/C13H16N2O/c1-9-3-4-11(10(2)7-9)12-8-15-13(16-12)5-6-14/h3-4,7-8H,5-6,14H2,1-2H3 |

InChI Key |

NEZGJHMWZRRLIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(O2)CCN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine side chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Oxazole vs. Oxadiazole Derivatives

- 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine (CAS 1248927-52-7): Replaces the oxazole with a 1,3,4-oxadiazole ring, which has two nitrogen atoms instead of one. The 3,5-dimethylphenyl substituent creates a symmetrical substitution pattern compared to the 2,4-dimethyl group in the target compound, altering steric and electronic interactions with biological targets .

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine :

Benzoxazole Derivatives

- 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine hydrochloride (CAS 1158341-14-0):

- Incorporates a fluorine atom on the benzoxazole ring, introducing strong electron-withdrawing effects. This could enhance metabolic resistance but reduce basicity compared to dimethyl-substituted analogs.

- The hydrochloride salt improves aqueous solubility, a formulation strategy applicable to the target compound .

Substituent Position and Chain Length Effects

Aromatic Substituents

- The methanamine chain limits conformational flexibility compared to ethanamine .

2-(5-(tert-butyl)oxazol-2-yl)propan-2-amine :

Ethanamine Chain Modifications

- This highlights the critical role of the oxazole in enhancing rigidity and interaction specificity .

Key Observations :

- The target compound’s oxazole core and ethanamine chain balance lipophilicity (logP ~2.8) and solubility, making it suitable for oral bioavailability.

- Fluorinated derivatives (e.g., CAS 1158341-14-0) exhibit lower logP due to polar halogen atoms, favoring CNS penetration .

Biological Activity

2-(5-(2,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a compound characterized by its oxazole ring and a 2,4-dimethylphenyl group. This unique structure suggests potential biological activities that warrant investigation. Compounds containing oxazole rings have been associated with various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The oxazole ring contributes to the compound's reactivity and biological activity. The presence of the dimethylphenyl group may enhance its interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds with oxazole rings exhibit antimicrobial properties. Preliminary investigations suggest that this compound may possess similar effects due to its structural features.

Anticancer Activity

Oxazole-containing compounds have also been studied for their anticancer properties. Research indicates that the unique combination of the oxazole ring and the phenyl group in this compound could lead to significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives has been documented in several studies. The mechanism may involve inhibition of pro-inflammatory mediators, which could be relevant for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. The following table summarizes key findings related to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(5-Methylthiazol-2-yl)ethanamine | Contains a thiazole ring | Antimicrobial properties |

| 5-(4-Methylphenyl)-1,3,4-thiadiazole | Contains a thiadiazole ring | Anticancer activity |

| 3-(4-Chlorophenyl)-1,2,4-triazole | Contains a triazole ring | Antifungal properties |

The distinct combination of an oxazole ring with a 2,4-dimethylphenyl group in this compound suggests it may exhibit unique pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

- Anticancer Efficacy : A study focusing on oxazole derivatives demonstrated that certain analogs exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and U-937. These findings indicate that modifications in the structure can lead to enhanced biological activity .

- Mechanism of Action : Investigations into the mechanism of action for similar compounds revealed that they may inhibit key enzymes involved in cancer progression and inflammation. For instance, some oxazole derivatives were found to inhibit cyclooxygenase enzymes, thus reducing inflammation.

- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Current studies on related compounds suggest promising results in animal models for cancer treatment and anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.